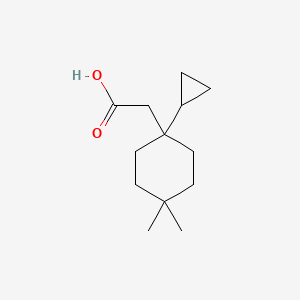
2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . This compound is characterized by a cyclopropyl group attached to a cyclohexyl ring, which is further substituted with two methyl groups and an acetic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable cyclohexyl derivative, followed by functional group transformations to introduce the acetic acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and safety of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The cyclopropyl and cyclohexyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 2-(1-Cyclopropylcyclohexyl)acetic acid
- 2-(4,4-Dimethylcyclohexyl)acetic acid
- 2-(1-Cyclopropyl-4-methylcyclohexyl)acetic acid
Comparison: Compared to these similar compounds, 2-(1-Cyclopropyl-4,4-dimethylcyclohexyl)acetic acid is unique due to the presence of both cyclopropyl and dimethyl groups on the cyclohexyl ring. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-(1-cyclopropyl-4,4-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C13H22O2/c1-12(2)5-7-13(8-6-12,9-11(14)15)10-3-4-10/h10H,3-9H2,1-2H3,(H,14,15) |
InChI Key |
MPTXHYZRLNEBMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CC(=O)O)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)

![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
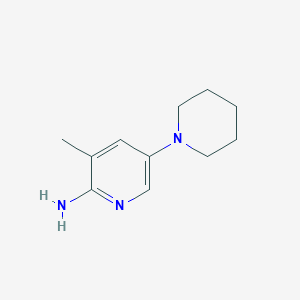
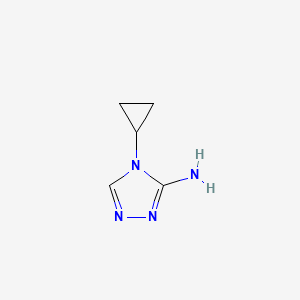
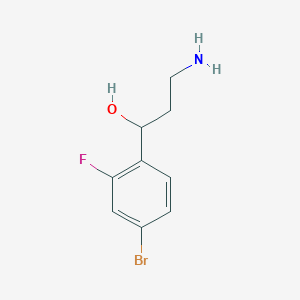
![(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)
![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)

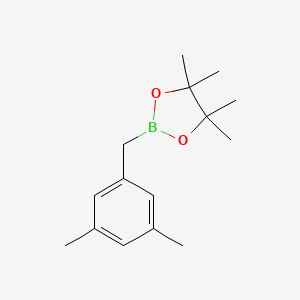
![5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid](/img/structure/B13206909.png)
![4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)
